2-Amino-3-butynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

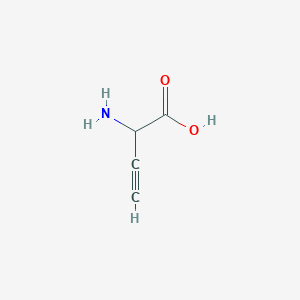

2-Amino-3-butynoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, along with a butynoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-butynoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of the amide protecting group and the esters, followed by decarboxylation, yields the desired alpha-amino acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, substitution, and reductive amination, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-butynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond in the butynoic acid side chain to a double or single bond.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

2-Amino-3-butynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research explores its potential therapeutic applications, including as an antibiotic or anticancer agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-butynoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cysteine desulfurase and cystathionine gamma-lyase by binding to their active sites, thereby affecting metabolic processes in cells . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .

Comparison with Similar Compounds

- 2-Amino-3-butenoic acid

- 2-Amino-3-butanoic acid

- 2-Amino-3-pentynoic acid

Comparison: Compared to these similar compounds, 2-Amino-3-butynoic acid is unique due to its triple bond in the side chain, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for research and industrial applications .

Q & A

Basic Question: What analytical methods are recommended to determine the purity and structural integrity of 2-Amino-3-butynoic acid in synthesized samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to quantify purity. Calibrate with a reference standard of known concentration .

- Nuclear Magnetic Resonance (NMR): Employ 1H and 13C NMR spectroscopy to confirm structural integrity. Compare chemical shifts with literature data for analogous amino acids (e.g., 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, δ ~2.5–3.5 ppm for α-protons) .

- Mass Spectrometry (MS): Perform ESI-MS in positive ion mode to verify molecular weight (expected m/z for C4H7NO2: 117.04).

Advanced Question: How can researchers optimize synthetic routes for this compound to minimize by-products like β-elimination derivatives?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions. Avoid protic solvents that may accelerate β-elimination .

- Temperature Control: Maintain reaction temperatures below 40°C to prevent thermal degradation. Thermodynamic data from analogous compounds (e.g., clustering reactions with Na+) suggest higher temperatures destabilize the alkyne group .

- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to the amino moiety to prevent unwanted cyclization .

Basic Question: What precautions are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the alkyne group. Moisture-sensitive analogs (e.g., L-2-Aminobutyric acid) degrade rapidly in humid environments .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as amino acid derivatives can cause irritation .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in approved chemical waste containers .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

- Cross-Validation with Computational Models: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict 1H NMR shifts and IR vibrational modes. Compare results with experimental data to identify anomalies .

- Isotopic Labeling: Synthesize 15N-labeled analogs to confirm nitrogen-related peaks in NMR and MS spectra. For example, 15N labeling clarifies splitting patterns in crowded regions .

- Dynamic Light Scattering (DLS): Assess sample aggregation, which may distort IR absorbance. Centrifuge samples at 14,000 rpm for 10 minutes to remove particulates .

Advanced Question: What factors influence the regioselectivity of this compound in peptide coupling reactions?

Methodological Answer:

- Activating Reagents: Use HATU or DCC/HOBt for carboxylate activation. These reagents reduce racemization compared to carbodiimides alone .

- Steric Effects: The alkyne group at C3 creates steric hindrance, favoring coupling at the α-amine. Computational modeling of analogous compounds (e.g., 2-Amino-3-(phenylamino)propanoic acid) supports this trend .

- pH Optimization: Conduct reactions at pH 7.5–8.5 to deprotonate the α-amine while keeping the carboxylate ionized. Monitor with in-situ pH probes .

Basic Question: How can researchers assess the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- Potentiometric Titration: Measure pKa values of the amino and carboxyl groups. For comparison, 3-Amino-4-hydroxybenzoic acid has pKa1 ≈ 2.1 (carboxyl) and pKa2 ≈ 9.8 (amino) .

- Differential Scanning Calorimetry (DSC): Analyze thermal decomposition profiles at pH 2–12. Stability is typically highest near the isoelectric point (pI) .

- UV-Vis Spectroscopy: Track absorbance changes at 260 nm (amide bond formation) to identify pH-dependent degradation pathways .

Properties

IUPAC Name |

2-aminobut-3-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUAJFIEKRKPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868259 |

Source

|

| Record name | 2-Aminobut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.